

physical and chemical properties of cis-1,3-Dimethylcyclohexane

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Compound of Interest

Compound Name: **cis-1,3-Dimethylcyclohexane**

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An In-depth Technical Guide on the Physical and Chemical Properties of **cis-1,3-Dimethylcyclohexane**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **cis-1,3-Dimethylcyclohexane** (CAS RN: 638-04-0). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines experimental methodologies for property determination, and presents critical concepts through structured tables and diagrams. The guide covers physicochemical characteristics, conformational analysis, stability, reactivity, and spectroscopic signatures, serving as a foundational resource for laboratory and research applications.

Physical Properties

cis-1,3-Dimethylcyclohexane is a clear, colorless liquid with a hexane-like odor.^[1] It is a flammable liquid and should be handled in a well-ventilated area, preferably a designated flammables area for storage.^{[2][3]} The quantitative physical properties are summarized in the table below for quick reference.

Table 1: Physicochemical Properties of **cis-1,3-Dimethylcyclohexane**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆	[2][4][5]
Molecular Weight	112.21 g/mol	[1][4][6]
CAS Number	638-04-0	[2][4][7]
EC Number	211-316-5	[2][3][4]
Density	0.784 g/mL at 25 °C	[2][4][8]
Boiling Point	120-120.1 °C at 760 mmHg	[2][4][8]
Melting Point	-76 °C to -75.6 °C	[2][3][8]
Flash Point	9.4 °C (42 °F)	[2][3][8]
Refractive Index (n _{20/D})	1.423	[2][4][8]
Vapor Pressure	40.5 mmHg at 37.7 °C	[2][4][8]
Autoignition Temperature	583 °F	[4]
Solubility	Insoluble in water. Soluble in organic solvents.	[9]
LogP (Octanol/Water)	2.83 - 3.8	[1][2]

Chemical Properties and Molecular Structure

The chemical behavior of **cis-1,3-dimethylcyclohexane** is largely dictated by its structure, particularly its stereochemistry and conformational flexibility.

Structure and Stereochemistry

cis-1,3-Dimethylcyclohexane is a disubstituted cycloalkane. The "cis" designation indicates that the two methyl groups are on the same side of the cyclohexane ring. Due to the presence of a plane of symmetry that bisects the molecule, **cis-1,3-dimethylcyclohexane** is an achiral meso compound, and therefore, it is not optically active.[10][11]

Conformational Analysis

Like other cyclohexane derivatives, **cis-1,3-dimethylcyclohexane** exists predominantly in chair conformations, which interconvert via a "ring-flip" process. There are two possible chair conformers: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (dixial).[12]

The diequatorial conformer is significantly more stable and is the overwhelmingly predominant form at equilibrium.[10][12] This is because the dixial conformer suffers from severe steric hindrance. This includes not only the gauche interactions typical for an axial methyl group but also a highly unfavorable 1,3-dixial interaction (also known as a syn-pentane interaction) between the two methyl groups, which is exceptionally unstable. The energy of the dixial conformation is estimated to be ~5.6 kcal/mol higher than the diequatorial form, meaning the equilibrium mixture is greater than 99.99% diequatorial.

Caption: Interconversion between dixial and diequatorial conformers.

Reactivity and Stability

cis-1,3-Dimethylcyclohexane is a saturated aliphatic hydrocarbon, making it relatively inert under many conditions. Its stability makes it suitable as a non-reactive solvent for certain pharmaceutical syntheses and as a structural stabilizer in polymer development.[9]

However, it can undergo specific reactions under forcing conditions. For instance, it can undergo a ring-opening reaction via a dicarbene mechanism when exposed to an iridium catalyst supported on SiO_2 .[4] Its use in specialized fuel blends to improve burn efficiency also points to its controlled reactivity under combustion conditions.[9]

Spectroscopic Properties

- ^{13}C NMR Spectroscopy: Due to the molecule's plane of symmetry in its dominant diequatorial conformation, there are five distinct carbon environments. Therefore, the ^{13}C NMR spectrum is expected to show five signals.[13][14][15]
- ^1H NMR Spectroscopy: The proton NMR spectrum is more complex. While symmetry reduces the number of unique proton environments, spin-spin coupling between non-equivalent protons leads to complex splitting patterns.[16]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations just below 3000 cm^{-1} and C-H bending vibrations around 1450 cm^{-1} and 1375 cm^{-1} (for the

methyl groups).

- Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M^+) would be observed at $m/z = 112$. Common fragmentation patterns for cyclic alkanes would be expected, including the loss of methyl (CH_3) and ethyl (C_2H_5) groups.

Experimental Protocols

The determination of the physicochemical properties of **cis-1,3-dimethylcyclohexane** follows standard laboratory procedures.

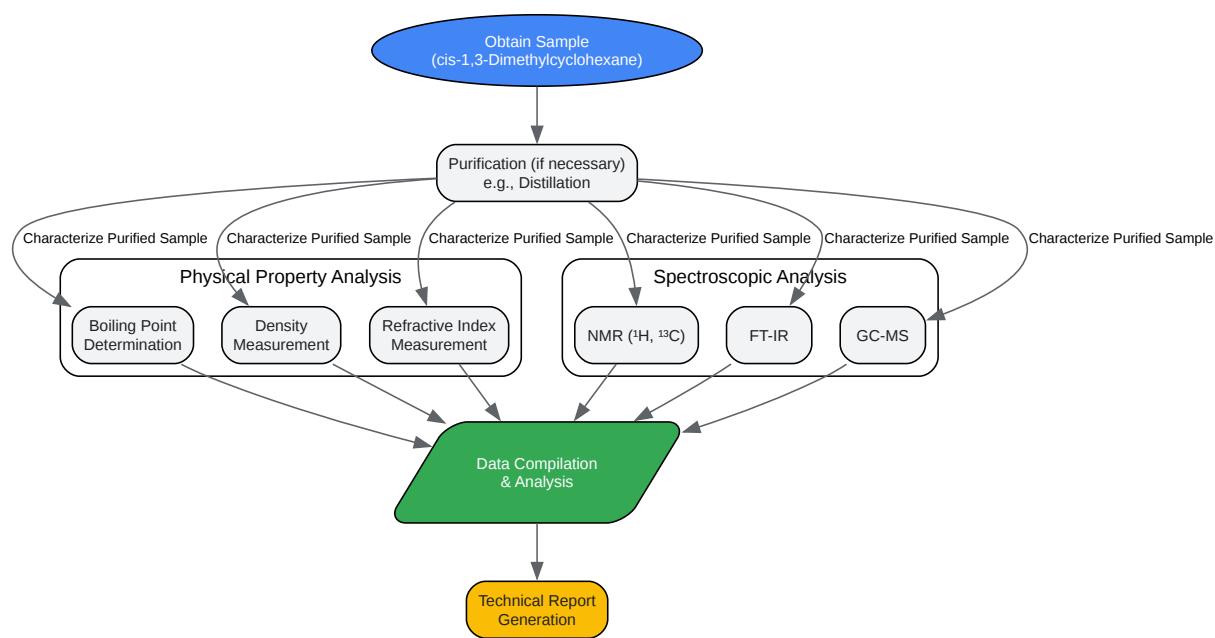
Measurement of Physical Properties

- Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric) is recorded as the boiling point.
- Density Measurement: A pycnometer or a digital density meter is used. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 25 °C), and the density is calculated (mass/volume).
- Refractive Index Measurement: An Abbe refractometer is the standard instrument. A drop of the liquid is placed on the prism, and the refractive index is read directly from the calibrated scale at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).

Spectroscopic Analysis

- NMR Spectroscopy: A sample is prepared by dissolving a small amount of **cis-1,3-dimethylcyclohexane** in a deuterated solvent (e.g., $CDCl_3$).^[16] The solution is placed in an NMR tube and analyzed in an NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.
- IR Spectroscopy: For a liquid sample, the easiest method is Attenuated Total Reflectance (ATR) IR spectroscopy, where a drop of the sample is placed directly on the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

- Mass Spectrometry: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.



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Caption: General experimental workflow for chemical characterization.

Applications in Research and Development

The unique properties of **cis-1,3-dimethylcyclohexane** lend it to several specialized applications:

- Fine Chemical Manufacturing: Its stable molecular geometry allows it to be used as a co-solvent or additive in catalytic reactions to improve yields or control reaction environments.^[9]

- Pharmaceutical R&D: It can serve as a non-reactive (inert) solvent during the synthesis or purification of active pharmaceutical ingredients (APIs), where purity and consistency are paramount.[9]
- Advanced Materials: In polymer development, it can act as a building block or a structural stabilizer, contributing to materials with enhanced thermal and mechanical stability.[9]
- Fuel and Agrochemicals: It is explored in specialized fuel blends for better combustion efficiency and in agrochemical formulations to improve the stability and delivery of active compounds.[9]

Conclusion

cis-1,3-Dimethylcyclohexane is a well-characterized meso compound with defined physical properties and a distinct chemical nature governed by its conformational preference for the diequatorial state. Its relative inertness, combined with specific reactivity under catalytic conditions, makes it a valuable compound in diverse fields ranging from fine chemical synthesis to materials science. This guide provides the foundational data and procedural context necessary for its effective and safe use in a professional research setting.

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